![molecular formula C11H16ClFN4 B1477699 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 2028643-01-6](/img/structure/B1477699.png)
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine, also known as CFPMP, is a pyrimidine molecule that has been studied in recent years for its potential applications in medicinal chemistry. This molecule has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities. CFPMP has been studied for its use in the synthesis of various therapeutic agents and its potential as a drug target.
Scientific Research Applications
Synthesis and Anti-proliferative Activities
A study by Parveen et al. (2017) involved the synthesis of compounds including 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl moieties, which were evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Some compounds exhibited significant anti-proliferative activities, and molecular docking was performed against the Bcl-2 protein, revealing good binding affinity. The study emphasized the role of chromene and quinoline moieties in enhancing anti-proliferative activities when attached to pyrimidine and piperazine moieties (Parveen et al., 2017).
Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
Shahinshavali et al. (2021) detailed an alternative route for synthesizing a compound structurally similar to 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine, highlighting the potential for chemical synthesis and modification in medicinal chemistry applications (Shahinshavali et al., 2021).
properties
IUPAC Name |
4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClFN4/c1-9-14-10(12)8-11(15-9)17-6-4-16(3-2-13)5-7-17/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHQUPHWDMKBLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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